4-(2-phenylethoxy)piperidine hydrochloride
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Overview
Description
4-(2-Phenylethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are commonly used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenylethanol under specific conditions. One common method includes the use of palladium or rhodium catalysts for hydrogenation reactions . The reaction conditions often involve temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product . The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Phenylethoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-phenylethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom.
2-Phenylethanol: An aromatic alcohol with a pleasant floral odor.
N-Phenylpiperidine: A piperidine derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
4-(2-Phenylethoxy)piperidine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a phenylethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(2-phenylethoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h1-5,13-14H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQOXOOPIVUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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